tert-Butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate
Overview
Description
tert-Butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, a trifluoromethyl-substituted pyridine ring, and a piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(trifluoromethyl)pyridine-3-amine and tert-butyl 4-piperazinecarboxylate.
Coupling Reaction: The 4-(trifluoromethyl)pyridine-3-amine is coupled with tert-butyl 4-piperazinecarboxylate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine.
Purification: The resulting product is purified by column chromatography or recrystallization to obtain this compound in high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert specific functional groups into their corresponding reduced forms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is investigated for its potential as a pharmacophore in drug discovery. The trifluoromethyl group is known to improve the metabolic stability and bioavailability of drug candidates, making it a valuable component in the design of new therapeutic agents .
Medicine: In medicinal chemistry, this compound is explored for its potential as a lead compound in the development of drugs targeting various diseases, including cancer, neurological disorders, and infectious diseases .
Industry: In the industrial sector, this compound is used as an intermediate in the production of agrochemicals, polymers, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate is primarily determined by its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, the compound can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate
- tert-Butyl 4-(4-fluorophenyl)piperazine-1-carboxylate
- tert-Butyl 4-(4-methylphenyl)piperazine-1-carboxylate
Comparison: Compared to similar compounds, tert-butyl 4-(4-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate is unique due to the presence of the trifluoromethyl group. This group significantly enhances the compound’s metabolic stability, lipophilicity, and bioavailability, making it a valuable scaffold in drug design and other applications .
Properties
IUPAC Name |
tert-butyl 4-[4-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20F3N3O2/c1-14(2,3)23-13(22)21-8-6-20(7-9-21)12-10-19-5-4-11(12)15(16,17)18/h4-5,10H,6-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKNGVZGYVSNVCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CN=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20F3N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.